Chloro(methyl)phenylsilane is a well-studied organosilicon compound with the chemical formula C7H9ClSi. Its synthesis has been documented in various scientific publications, often as a precursor to other silicon-based materials. Researchers have employed different methods for its preparation, including:
These methods allow for the isolation and characterization of chloro(methyl)phenylsilane using various techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, , ].
Chloro(methyl)phenylsilane has been explored as a potential building block for the synthesis of various silicon-containing polymers. Its reactivity towards different functional groups enables its incorporation into polymer chains, leading to materials with unique properties. Some research areas utilizing this compound include:
Beyond polymer chemistry, chloro(methyl)phenylsilane has been investigated in other research areas, including:
Chloromethylphenylsilane is an organosilicon compound characterized by the presence of a chloromethyl group attached to a phenyl group, along with a silicon atom. Its molecular formula is CHClSi, and it has a molecular weight of approximately 160.67 g/mol . This compound is typically encountered as a colorless to pale yellow liquid and is known for its reactivity due to the presence of both silicon and chlorine functionalities. The compound's structure can be represented as follows:
textCl |C6H5-Si-CH2
Chloromethylphenylsilane has been utilized in various
Chloromethylphenylsilane can be synthesized through several methods:
Chloromethylphenylsilane has several applications in both industrial and research settings:
While specific interaction studies focusing on chloromethylphenylsilane are scarce, its reactivity profile suggests potential interactions with various nucleophiles and electrophiles. Similar silanes have been studied for their interactions with biological systems, indicating that chloromethylphenylsilane may also engage in such reactions, potentially affecting biological molecules.
Chloromethylphenylsilane shares structural similarities with several other organosilicon compounds. Here are some comparable compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Trimethylchlorosilane | CHClSi | Common silane used for surface modification |
Dimethylchlorosilane | CHClSi | Used in silicone polymer synthesis |
Chloromethyldimethylphenylsilane | CHClSi | Versatile reagent for alkylation and Grignard prep |
Phenylmethylchlorosilane | CHClSi | Similar structure; used as a coupling agent |
Chloromethylphenylsilane is unique due to its ability to undergo Fleming oxidation while maintaining stability under certain conditions compared to other silanes. Its reactivity towards forming Grignard reagents also sets it apart from simpler silanes like trimethylchlorosilane.